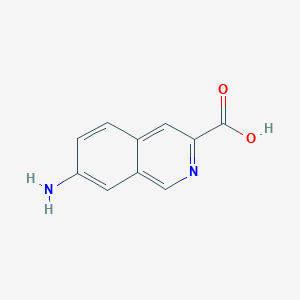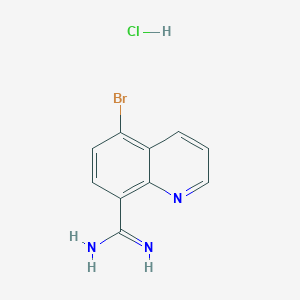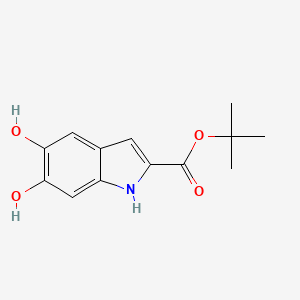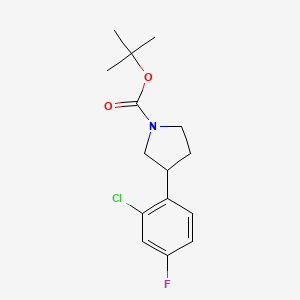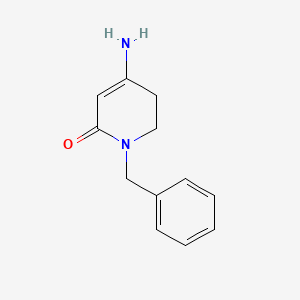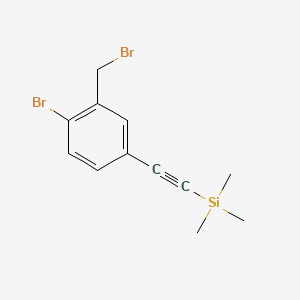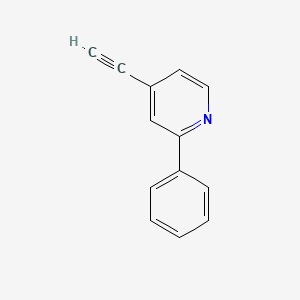![molecular formula C7H13N B13660948 3-Methyl-6-azabicyclo[3.1.1]heptane](/img/structure/B13660948.png)
3-Methyl-6-azabicyclo[3.1.1]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-3-Methyl-6-azabicyclo[3.1.1]heptane: is a bicyclic compound that features a nitrogen atom within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-3-Methyl-6-azabicyclo[3.1.1]heptane typically involves the reduction of spirocyclic oxetanyl nitriles. This method has been studied for its mechanism, scope, and scalability . The reduction process is carried out under specific conditions to ensure the desired configuration and purity of the product.
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the general approach involves the use of scalable synthetic routes that can be adapted for large-scale production. The incorporation of this compound into the structure of certain drugs, such as antihistamines, has been explored to improve their physicochemical properties .
Chemical Reactions Analysis
Types of Reactions: cis-3-Methyl-6-azabicyclo[3.1.1]heptane undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome and the specific reagents used.
Major Products Formed: The major products formed from these reactions depend on the type of reaction and the specific conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
cis-3-Methyl-6-azabicyclo[3.1.1]heptane has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Mechanism of Action
The mechanism of action of cis-3-Methyl-6-azabicyclo[3.1.1]heptane involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, its incorporation into the structure of antihistamine drugs has been shown to improve their efficacy by enhancing their binding affinity and stability .
Comparison with Similar Compounds
3-Azabicyclo[3.1.1]heptane: This compound shares a similar bicyclic structure but lacks the methyl group present in cis-3-Methyl-6-azabicyclo[3.1.1]heptane.
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane: This compound has a different ring structure but contains a similar nitrogen atom within its framework.
Uniqueness: cis-3-Methyl-6-azabicyclo[3.1.1]heptane is unique due to its specific configuration and the presence of a methyl group, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C7H13N |
|---|---|
Molecular Weight |
111.18 g/mol |
IUPAC Name |
3-methyl-6-azabicyclo[3.1.1]heptane |
InChI |
InChI=1S/C7H13N/c1-5-2-6-4-7(3-5)8-6/h5-8H,2-4H2,1H3 |
InChI Key |
PGBZIPYFDYFLIR-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2CC(C1)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


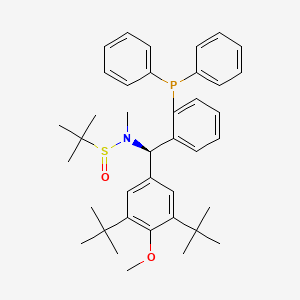
![5,6-Dihydro-4H-cyclopenta[d]thiazole-4-carboxylic acid](/img/structure/B13660878.png)
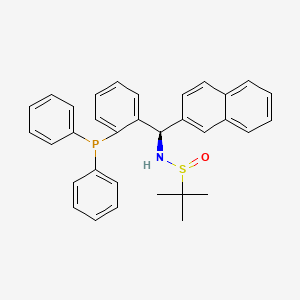
![2-(2-([1,1'-Biphenyl]-4-yl)acetamido)thiophene-3-carboxamide](/img/structure/B13660881.png)
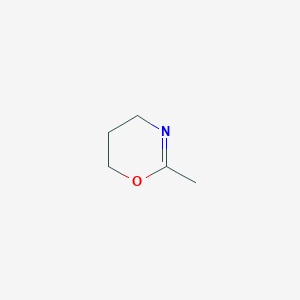

![5-Methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B13660890.png)
